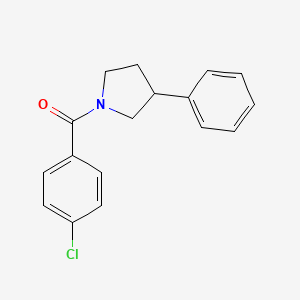

![molecular formula C19H14N2O2 B6525609 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate CAS No. 1007679-07-3](/img/structure/B6525609.png)

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains two pyridine rings, a phenyl ring, and an ethenyl group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the ethenyl linkage and the aromaticity of the pyridine and phenyl rings . This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. The pyridine rings might undergo electrophilic substitution reactions, and the ethenyl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the electron distribution, molecular size and shape, and functional groups present would all influence its properties .Mécanisme D'action

The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is not well understood. However, it is believed to interact with enzymes and other proteins in the body, resulting in changes in biochemical and physiological processes. In addition, this compound may act as an inhibitor of certain enzymes and may also bind to DNA and RNA molecules, resulting in changes in gene expression.

Biochemical and Physiological Effects

This compound has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, this compound has been found to inhibit the activity of certain hormones, such as insulin, and to affect the synthesis of neurotransmitters, such as serotonin and dopamine.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is a useful tool for laboratory experiments due to its stability and low cost. However, it is important to note that this compound has some limitations. For example, it is not water soluble and is not stable in the presence of light. In addition, this compound can be toxic when ingested and should be handled with care.

Orientations Futures

There are many potential future directions for 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate research. For example, further studies of its mechanism of action and biochemical and physiological effects may lead to the development of new drugs and therapies. In addition, research into the potential applications of this compound in the field of nanotechnology could lead to the development of new materials and devices. Finally, further studies of this compound’s interaction with enzymes and other proteins could lead to the development of new methods for controlling biochemical processes in the body.

Méthodes De Synthèse

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate can be synthesized by a variety of methods, including condensation reactions, Wittig-type reactions, and the Staudinger reaction. The most common method for synthesizing this compound is by condensation of 4-nitrophenyl pyridine-4-carboxylate and 2-(pyridin-2-yl)ethanal. This reaction is catalyzed by a base, such as potassium carbonate, and proceeds in the presence of a solvent, such as DMF or DMSO.

Applications De Recherche Scientifique

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme catalysis, and the investigation of biochemical and physiological processes. It has also been used in the development of new drugs and has been studied for its potential applications in the field of nanotechnology.

Safety and Hazards

Propriétés

IUPAC Name |

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-19(16-10-13-20-14-11-16)23-18-8-5-15(6-9-18)4-7-17-3-1-2-12-21-17/h1-14H/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHCMTFQYCXECV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)

![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525565.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate](/img/structure/B6525578.png)

![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)

![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate](/img/structure/B6525601.png)

![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)

![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6525613.png)

![N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B6525623.png)

![N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6525629.png)